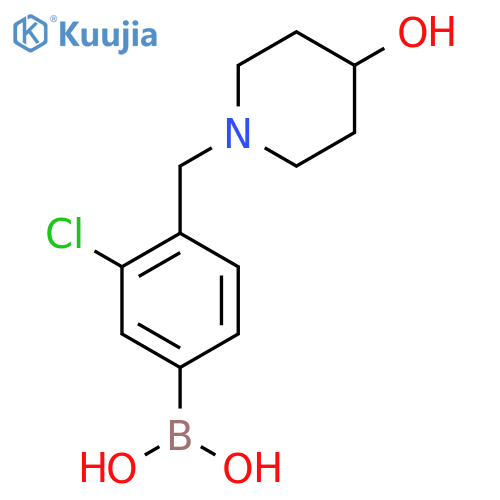

Cas no 1704074-26-9 ((3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid)

(3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid 化学的及び物理的性質

名前と識別子

-

- (3-chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid

- AM88302

- (3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid

-

- インチ: 1S/C12H17BClNO3/c14-12-7-10(13(17)18)2-1-9(12)8-15-5-3-11(16)4-6-15/h1-2,7,11,16-18H,3-6,8H2

- InChIKey: MBWMSRVVCSCYQS-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(B(O)O)C=CC=1CN1CCC(CC1)O

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 262

- トポロジー分子極性表面積: 63.9

(3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C855832-1g |

(3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid |

1704074-26-9 | 98% | 1g |

¥3,933.00 | 2022-09-29 | |

| TRC | C011162-500mg |

(3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid |

1704074-26-9 | 500mg |

$ 650.00 | 2022-06-01 | ||

| Chemenu | CM211345-1g |

(3-chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid |

1704074-26-9 | 95% | 1g |

$877 | 2022-09-02 | |

| TRC | C011162-250mg |

(3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid |

1704074-26-9 | 250mg |

$ 395.00 | 2022-06-01 |

(3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid 関連文献

-

Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

(3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acidに関する追加情報

(3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid(CAS No. 1704074-26-9)の専門的な解説

(3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acidは、有機合成化学や医薬品開発の分野で注目を集めるボロン酸誘導体です。そのユニークな構造と反応性から、特にSuzuki-Miyauraカップリング反応などのクロスカップリング反応において重要な役割を果たします。本化合物は、CAS番号1704074-26-9として登録されており、研究者や産業界から高い関心を集めています。

近年、ボロン酸化合物は創薬や材料科学の分野で大きな注目を浴びています。特に、標的治療薬の開発やバイオコンジュゲートの設計において、その特異的な反応性が活用されています。本化合物の4-hydroxypiperidin部位は、水溶性や分子認識の点で優れた特性を示し、ドラッグデリバリーシステムへの応用が期待されています。

この化合物の合成においては、クロロベンゼン部位とヒドロキシピペリジン部位の結合が鍵となります。最新の研究では、グリーンケミストリーの観点から、環境負荷の少ない合成法の開発が進められています。また、AIを活用した分子設計やハイスループットスクリーニング技術との組み合わせにより、より効率的な合成経路の探索が行われています。

分析技術の進歩に伴い、NMRや質量分析を用いた本化合物の構造解析も精緻化しています。特に、X線結晶構造解析により、その立体配置や分子間相互作用が詳細に解明されつつあります。これらの知見は、分子認識や自己組織化のメカニズム解明に貢献しています。

産業応用の面では、有機EL材料やセンサー材料としての可能性が探求されています。本化合物のボロン酸基は、糖類やアミノ酸などの生体分子と選択的に相互作用するため、バイオセンサーの開発にも活用されています。さらに、持続可能な材料開発の潮流の中で、その生分解性や環境適合性についての研究も進められています。

安全性に関する研究では、in vitroおよびin vivoでの評価が行われています。最新の毒性学的研究によれば、適切な取り扱い条件下では生体適合性が確認されています。ただし、取り扱い時には適切な個人防護具の使用が推奨されます。

市場動向として、精密医療や個別化治療の需要増加に伴い、本化合物を含むボロン酸誘導体の需要が拡大しています。特に、がん治療や神経変性疾��の分野での応用が期待されており、製薬企業や研究機関間の共同研究が活発化しています。

将来展望としては、ナノテクノロジーとの融合が挙げられます。本化合物をナノ粒子やナノチューブの表面修飾に用いることで、ターゲッティングドラッグデリバリーシステムの開発が可能になると考えられます。また、人工知能を活用した分子設計の進展により、より効率的な構造最適化が期待されています。

研究手法の革新として、自動合成プラットフォームやロボティクスを活用したハイスループット合成が注目されています。これにより、本化合物の構造類似体の迅速な探索と評価が可能となり、創薬研究のスピードアップが図られています。

学術的な意義としては、本化合物は分子認識化学や超分子化学の研究において重要なモデル化合物として位置付けられています。その特異的な相互作用は、生体模倣システムの構築や人工酵素の設計に応用可能です。

最後に、本化合物の安定性と保存方法について言及します。一般的に、ボロン酸誘導体は湿気に敏感なため、乾燥条件下での保存が推奨されます。最新の研究では、安定化剤の添加や特殊包装技術の開発により、保存安定性の向上が図られています。

1704074-26-9 ((3-Chloro-4-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid) 関連製品

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)